3-Phenoxybenzyltriethylammonium

Descripción

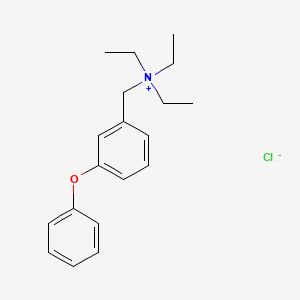

Chemical Structure and Synonyms 3-Phenoxybenzyltriethylammonium chloride (CAS: 56562-66-4) is a quaternary ammonium salt characterized by a triethylammonium group attached to a 3-phenoxybenzyl moiety. Key synonyms include 3-PBTEA, Triethyl(m-phenoxybenzyl)ammonium chloride, and Benzenemethanaminium, N,N,N-triethyl-3-phenoxy-, chloride .

Propiedades

Número CAS |

56562-66-4 |

|---|---|

Fórmula molecular |

C19H26ClNO |

Peso molecular |

319.9 g/mol |

Nombre IUPAC |

triethyl-[(3-phenoxyphenyl)methyl]azanium;chloride |

InChI |

InChI=1S/C19H26NO.ClH/c1-4-20(5-2,6-3)16-17-11-10-14-19(15-17)21-18-12-8-7-9-13-18;/h7-15H,4-6,16H2,1-3H3;1H/q+1;/p-1 |

Clave InChI |

LDFPTHJERYPPKM-UHFFFAOYSA-M |

SMILES |

CC[N+](CC)(CC)CC1=CC(=CC=C1)OC2=CC=CC=C2.[Cl-] |

SMILES canónico |

CC[N+](CC)(CC)CC1=CC(=CC=C1)OC2=CC=CC=C2.[Cl-] |

Sinónimos |

3-PBTEA 3-phenoxybenzyltriethylammonium 3-phenoxybenzyltriethylammonium chloride |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Molecular Properties

- Molecular Weight : 319.9 g/mol

- Hydrogen Bond Acceptors : 2

- Rotatable Bonds : 7

- Topological Polar Surface Area (TPSA) : 9.2 Ų

- Complexity : 273 (indicative of a branched, multi-substituted structure) .

Applications Quaternary ammonium salts like 3-Phenoxybenzyltriethylammonium are widely used as phase-transfer catalysts, surfactants, and intermediates in organic synthesis. The phenoxy group enhances lipophilicity, making it suitable for reactions requiring solubility in non-polar media.

Structural Analogs and Counterion Variants

Benzyltriethylammonium Salts

- Benzyltriethylammonium chloride (CAS: Not explicitly listed in evidence) is structurally analogous but lacks the phenoxy substituent. Estimated molecular weight is ~227.5 g/mol (C₁₃H₂₂ClN), making it less bulky than 3-Phenoxybenzyltriethylammonium. It is commonly employed in phase-transfer catalysis .

- Benzyltriethylammonium bromide (CAS: Not provided) shares similar applications, but the bromide counterion may increase solubility in polar aprotic solvents compared to chloride.

Phenyltrimethylammonium Hydroxide (CAS: 100-86-7)

- Molecular Weight: ~167.3 g/mol (C₁₀H₁₇NO).

- Hazards : Highly corrosive, causing severe skin burns and eye damage. Immediate medical attention is required upon exposure .

- Key Difference : The trimethyl groups reduce steric hindrance compared to triethyl substituents, increasing reactivity in alkaline conditions.

Benzyltrimethylammonium Hydroxide

- Molecular Weight: ~167.3 g/mol (C₁₀H₁₇NO).

- Applications: Used in organic synthesis and as a surfactant. The absence of ethyl groups reduces lipophilicity, limiting its utility in non-polar media compared to triethyl derivatives .

Substituent Effects

- Phenoxy vs. This contrasts with benzyl-substituted analogs, which lack such electronic modulation .

- Triethyl vs. Trimethyl Groups: Triethyl groups enhance lipophilicity and steric bulk, making 3-Phenoxybenzyltriethylammonium more suited for lipid-rich environments. Trimethyl analogs (e.g., Phenyltrimethylammonium hydroxide) are more water-soluble but less effective in phase-transfer applications .

Counterion Impact

- Chloride (Cl⁻): Enhances solubility in polar solvents (e.g., water, methanol).

- Hydroxide (OH⁻) : Increases alkalinity and reactivity, as seen in Phenyltrimethylammonium hydroxide, but limits stability in acidic conditions .

- Bromide (Br⁻)/Iodide (I⁻) : Larger halides improve solubility in less polar solvents but may reduce catalytic efficiency due to weaker ion-pairing .

Data Table: Comparative Analysis of Quaternary Ammonium Salts

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.